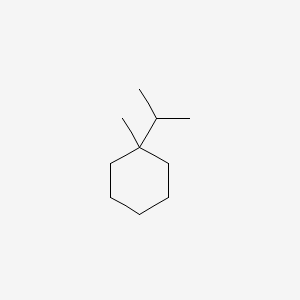

Cyclohexane, methyl(1-methylethyl)-

Description

Contextualization within Alicyclic Hydrocarbon Chemistry

Alicyclic hydrocarbons, which are non-aromatic ring structures, are fundamental to organic chemistry. Substituted cyclohexanes, in particular, offer a rich field for studying the three-dimensional arrangement of atoms and the resulting impact on chemical and physical properties. The chair conformation of the cyclohexane (B81311) ring is the most stable arrangement, minimizing both angle and torsional strain. fiveable.me However, the introduction of substituents, such as a methyl and an isopropyl group in methyl(1-methylethyl)cyclohexane, leads to different conformational isomers with varying stabilities. jove.com

The study of these substituted cyclohexanes provides critical insights into steric interactions and their influence on molecular geometry. The principles derived from analyzing models like methyl(1-methylethyl)cyclohexane are broadly applicable to more complex cyclic molecules, including many natural products and pharmaceuticals.

Academic Significance as a Substituted Cyclohexane Model

The isomers of methyl(1-methylethyl)cyclohexane, particularly p-menthane (B155814) (1-methyl-4-isopropylcyclohexane), are frequently used in academic settings to illustrate key stereochemical concepts. wikipedia.org These include cis-trans isomerism, axial and equatorial positioning of substituents, and the energetic consequences of these arrangements. libretexts.orgfiveable.me

The interplay between the methyl and isopropyl groups of different sizes allows for a clear demonstration of how steric bulk influences conformational preference. libretexts.org The larger isopropyl group has a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com This preference can be quantified using A-values, which represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-9(2)10(3)7-5-4-6-8-10/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPBAJRHMYWMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880778 | |

| Record name | cyclohexane, 1-isopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52993-54-1, 16580-26-0 | |

| Record name | Cyclohexane, methyl(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052993541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclohexane, 1-isopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 1 Methylethyl Cyclohexane Isomers and Derivatives

Direct Synthesis Routes

Direct synthesis methods focus on the construction of the fundamental p-menthane (B155814) skeleton. These routes often involve the formation of the cyclohexane (B81311) ring followed by or concurrent with the introduction of the methyl and isopropyl substituents.

Alkylation of Cyclohexane Ring Systems

The alkylation of a pre-existing cyclohexane ring is a straightforward conceptual approach to introduce the required methyl and isopropyl groups. However, achieving the desired regioselectivity and stereoselectivity can be challenging. The reaction typically involves the use of a cyclohexane derivative that can be selectively alkylated. For instance, the alkylation of 2-methylcyclohexane-1,3-dione (B75653) can be a route to introduce an isopropyl group. A method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione with unactivated sp3 electrophiles has been developed, which proceeds through the alkylation and subsequent deprotection of the corresponding ketodimethyl hydrazones. nih.gov This method provides a high-yielding pathway to dialkyl cycloalkanones that are not easily accessible through direct alkylation. nih.gov

The stability of the resulting substituted cyclohexane is a critical factor, with the equatorial position being more stable for bulky substituents like the isopropyl group to minimize steric strain. libretexts.orgreddit.com The chair conformation with the isopropyl group in an equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. reddit.comkhanacademy.org

Rearrangement Pathways (e.g., from Pinane)

Rearrangement reactions of bicyclic systems provide an elegant way to access the p-menthane skeleton. A notable example is the acid-catalyzed rearrangement of pinane (B1207555), a readily available natural product. Under acidic conditions, the strained four-membered ring in pinane can open and rearrange to form the more stable six-membered ring of the p-menthane system. The specific products formed depend on the reaction conditions and the stereochemistry of the starting pinane isomer. This method is valuable for producing specific isomers of p-menthane due to the stereochemical control offered by the rigid bicyclic starting material.

Hydroxylation of Alkylcyclohexanes

The introduction of a hydroxyl group onto the p-menthane skeleton is a key step in the synthesis of many important derivatives, such as menthol (B31143). wikipedia.org This can be achieved through the direct hydroxylation of p-menthane. A sustainable approach involves the aerobic hydroxylation of p-menthane using metalloporphyrins as catalysts in a solvent- and additive-free system under ambient pressure. researchgate.net It has been observed that tertiary C-H bonds are more reactive than secondary and primary ones, leading to the convenient and highly selective formation of dihydroterpineols. researchgate.net The efficiency of the catalyst can be influenced by the central metal ion, with iron-containing porphyrins showing high activity. researchgate.net

Another strategy involves the biological hydroxylation of p-menthane precursors. For example, enzymes like limonene-3-hydroxylase can be used to hydroxylate 4R(+)-limonene at the allylic C(3) position to produce trans-isopiperitenol. google.com This biological transformation can be a highly selective method for introducing a hydroxyl group at a specific position. researchgate.net

Reduction of Corresponding Cyclohexanones

The reduction of cyclohexanones, such as menthone, is a widely used method to produce hydroxylated p-menthane derivatives like menthol. nih.gov This reduction can be accomplished using various reducing agents and conditions, leading to different stereoisomers.

For instance, the reduction of menthone can be carried out using isopropanol (B130326) as a hydrogen donor in the presence of a palladium on Sibunit catalyst. researchgate.net However, at higher temperatures, side reactions like dehydration and aromatization can occur. researchgate.net Catalyst-free reduction of menthone in supercritical isopropanol has also been demonstrated to proceed with high selectivity. researchgate.net

Enzymatic reductions offer high stereoselectivity. Menthone reductases from peppermint, for example, can reduce (-)-menthone (B42992) to (-)-(3R)-menthol and (+)-(3S)-neomenthol. nih.govnih.gov These NADPH-dependent enzymes are crucial in the biosynthesis of menthol isomers in peppermint. nih.gov The choice of reductase can determine the stereochemical outcome of the reaction. researchgate.net

Below is a table summarizing the results of menthone reduction under different conditions:

| Catalyst/Reagent | Temperature (°C) | Menthone Conversion (%) | Menthol Selectivity (%) | Reference |

| Palladium on Sibunit (ICT-3-31) | 250 | 10 | 42 | researchgate.net |

| Palladium on Sibunit (ICT-3-31) | 350 | 61-62 | 23 | researchgate.net |

| Supercritical Isopropanol (catalyst-free) | 350 | 63 | 89-98 | researchgate.net |

| Heptakis-2,6-di-O-methyl-beta-cyclodextrin | Not Specified | 68 (yield) | 1:2.5 (menthol:neomenthol) | researchgate.net |

| Ni-based catalysts | 100 | High | High | researchgate.net |

Derivatization Strategies

Derivatization strategies involve modifying a pre-existing p-menthane or a related precursor to introduce new functional groups.

Hydroformylation of Cyclohexadiene Precursors

Hydroformylation is a powerful reaction for introducing a formyl group (-CHO) and a hydrogen atom across a double bond. When applied to cyclohexadiene precursors like limonene (B3431351), this reaction can lead to the formation of valuable aldehydes. For example, the bioconversion of limonene can produce perillaldehyde. researchgate.netresearchgate.net

The cobalt-catalyzed hydroformylation of alkenes using limonene-derived phosphine (B1218219) ligands has been studied. rsc.org These reactions can be influenced by the structure of the phosphine ligand, affecting both the rate and selectivity of the hydroformylation process. rsc.org The hydroformylation of limonene itself can be a complex process, potentially leading to a mixture of products due to the presence of two double bonds.

Copper-Catalyzed Coupling Reactions for Substituted Amides

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a direct route to substituted amides from hydrocarbon precursors. Research has demonstrated the utility of these methods for the amidation of unactivated alkanes, including derivatives of p-menthane, the parent structure of many methyl(1-methylethyl)cyclohexane isomers.

One notable study details the copper-catalyzed intermolecular amidation and imidation of alkanes, showcasing the functionalization of C(sp³)–H bonds. acs.org In these reactions, a copper catalyst, in conjunction with a peroxide oxidant, facilitates the coupling of amides or imides with alkanes. acs.org The process shows a preference for functionalization at secondary C-H bonds over tertiary ones, a key consideration for the regioselective synthesis of substituted p-menthane derivatives. acs.org

For instance, the reaction of cyclohexane with benzamide (B126) using a copper(I) or copper(II) salt and a bipyridine (bipy) ligand yielded N-cyclohexylbenzamide. acs.org While the reactions with the copper salts alone resulted in low yields (10-27%), the addition of the bipy ligand significantly improved the yield to 36%. acs.org Further optimization using different ligands and conditions has been explored to enhance the efficiency of these transformations. acs.org

The proposed mechanism for this amidation involves the generation of a tert-butoxy (B1229062) radical from the peroxide oxidant. This radical abstracts a hydrogen atom from the alkane to form an alkyl radical. nih.gov The resulting alkyl radical then reacts with a copper-ligand-amide complex to furnish the N-alkylated amide product. nih.gov

Table 1: Copper-Catalyzed Amidation of Cyclohexane with Benzamide acs.org

| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Cu(I)/Cu(II) salts | None | Peroxide | Benzene | 100 | 10-27 |

| Cu(I) | Bipyridine (bipy) | Peroxide | Benzene | 100 | 36 |

Note: This table presents generalized findings for cyclohexane as a model cycloalkane. Specific yields for methyl(1-methylethyl)cyclohexane derivatives would be substrate-dependent.

Stereoselective Introduction of Functional Groups

The biological activity and physical properties of methyl(1-methylethyl)cyclohexane derivatives are often dictated by the stereochemistry of their substituents. Consequently, the development of stereoselective synthetic methods is of paramount importance.

A highly effective strategy for achieving stereocontrol involves the use of chiral auxiliaries or catalysts to direct the approach of a reagent to a prochiral center. For example, the synthesis of cis-p-menthane-1,7-diol and its derivatives has been accomplished with high stereoselectivity. nih.gov The key step in this synthesis is the MeHNL-catalyzed hydrocyanation of 4-isopropylcyclohexanone, which proceeds with a cis-selectivity of ≥96%. nih.gov The resulting cis-cyanohydrin is then chemically transformed into the target diol, with the cis-configuration confirmed by X-ray crystal structure analysis. nih.gov

Another approach to stereoselective functionalization is demonstrated in the synthesis of 1,4-p-menthane diamine from α-terpinene. nih.gov This two-step procedure utilizes a visible-light-mediated di-aza-Diels–Alder reaction, which proceeds stereospecifically to form the cis-isomer of the cycloadduct. nih.gov Subsequent hydrogenation of this intermediate yields the cis-1,4-p-menthane diamine. nih.gov The stereospecificity of the initial cycloaddition reaction ensures the exclusive formation of the cis-diastereomer. nih.gov

Table 2: Examples of Stereoselective Functionalization of p-Menthane Derivatives

| Starting Material | Reaction | Key Reagent/Catalyst | Product | Stereoselectivity | Reference |

| 4-Isopropylcyclohexanone | Hydrocyanation | MeHNL | cis-p-Menthane-1-carbonitrile | ≥96% cis | nih.gov |

| α-Terpinene | Di-aza-Diels–Alder | Dibenzyl azodicarboxylate (DBAD), Visible light | cis-Cycloadduct | Stereospecific (cis) | nih.gov |

These examples highlight the successful application of stereoselective methods to control the spatial arrangement of functional groups on the p-menthane skeleton, enabling the synthesis of specific, well-defined isomers.

Stereochemical Principles and Conformational Dynamics of Methyl 1 Methylethyl Cyclohexanes

Cyclohexane (B81311) Ring Conformations

The most stable conformation of the cyclohexane ring is the chair form. masterorganicchemistry.comlibretexts.org This arrangement allows the carbon-carbon bond angles to be approximately 109.5°, the ideal tetrahedral angle, thus minimizing angle strain. wikipedia.orglibretexts.org Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. libretexts.orgdavuniversity.org At room temperature, cyclohexane molecules rapidly interconvert between two equivalent chair conformations in a process known as a "ring flip". wikipedia.orglibretexts.org During this flip, axial bonds become equatorial, and equatorial bonds become axial. wikipedia.orglibretexts.org The energy barrier for this interconversion is approximately 45 kJ/mol. libretexts.orglibretexts.org

While the chair conformation is the most stable, other higher-energy conformations exist as intermediates in the ring-flipping process. wikipedia.orglibretexts.org These include the boat, twist-boat, and half-chair conformations. wikipedia.orglibretexts.org

Boat Conformation: In the boat conformation, two opposite carbon atoms are bent upwards from the plane of the other four. davuniversity.orglibretexts.org This conformation is less stable than the chair due to two main factors: steric hindrance between the "flagpole" hydrogens, which are forced into close proximity, and torsional strain from eclipsed hydrogen atoms along the sides of the "boat". masterorganicchemistry.comdavuniversity.orglibretexts.org The boat conformation is about 30 kJ/mol less stable than the chair conformation. libretexts.org

Twist-Boat Conformation: A slight twisting of the boat conformation leads to the twist-boat (or skew-boat) conformation. masterorganicchemistry.comlibretexts.org This twisting alleviates some of the steric strain between the flagpole hydrogens and reduces the torsional strain by moving the hydrogens on the sides towards a more staggered arrangement. masterorganicchemistry.comdavuniversity.orglibretexts.org The twist-boat is more stable than the boat conformation but still significantly less stable than the chair, with an energy approximately 23 kJ/mol higher than the chair. libretexts.org

Half-Chair Conformation: The half-chair conformation is a high-energy transition state between the chair and twist-boat conformations. wikipedia.orgmasterorganicchemistry.com In this conformation, five carbons are in a plane, with one carbon atom out of the plane. libretexts.org It suffers from significant angle strain due to bond angles of 120° in the planar section and considerable torsional strain from eclipsed C-H bonds. masterorganicchemistry.comlibretexts.org The half-chair is the least stable of these conformations, with an energy about 45 kJ/mol higher than the chair. libretexts.org

The relative energies of these conformations follow the order: Chair < Twist-Boat < Boat < Half-Chair . wikipedia.org

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) |

| Chair | 0 |

| Twist-Boat | ~23 libretexts.org |

| Boat | ~30 libretexts.org |

| Half-Chair | ~45 libretexts.org |

Substituent Effects on Conformation

The presence of substituents on the cyclohexane ring, such as methyl and isopropyl groups, introduces additional steric considerations that influence the preferred conformation.

In a substituted cyclohexane, the two chair conformations are no longer of equal energy. pressbooks.pub Substituents can occupy either an axial position (pointing perpendicular to the general plane of the ring) or an equatorial position (pointing out from the "equator" of the ring). davuniversity.orgopenstax.org Generally, a substituent prefers the equatorial position to minimize steric strain. lumenlearning.com

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. wikipedia.orgmasterorganicchemistry.com

Methyl Group: A methyl group has an A-value of approximately 1.70-1.74 kcal/mol (about 7.1-7.3 kJ/mol). masterorganicchemistry.commasterorganicchemistry.comopenochem.org This preference arises because an axial methyl group experiences steric hindrance with the two axial hydrogens on the same side of the ring. pressbooks.pub

Isopropyl Group: An isopropyl group is bulkier than a methyl group and thus has a larger A-value of about 2.15 kcal/mol (approximately 9.0 kJ/mol). masterorganicchemistry.com This greater steric requirement leads to a stronger preference for the equatorial position.

Table 2: A-Values for Methyl and Isopropyl Groups

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl | 1.70 - 1.74 masterorganicchemistry.commasterorganicchemistry.com | 7.1 - 7.3 openochem.org |

| Isopropyl | 2.15 masterorganicchemistry.com | 9.0 |

In 1-methyl-4-isopropylcyclohexane (p-menthane), the most stable conformation will have both the methyl and isopropyl groups in equatorial positions. researchgate.net

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction . pressbooks.publibretexts.org This refers to the steric repulsion between an axial substituent on one carbon and the axial hydrogens (or other substituents) on the carbons two positions away (at the C-3 and C-5 positions relative to the substituent at C-1). lumenlearning.comlibretexts.org

When a methyl group is in an axial position, it experiences two such 1,3-diaxial interactions with the axial hydrogens. masterorganicchemistry.comyoutube.com These interactions are essentially gauche butane (B89635) interactions, which are a form of van der Waals strain. pressbooks.pubmasterorganicchemistry.com The total strain energy for an axial methyl group is about 1.74 kcal/mol, with each of the two 1,3-diaxial (gauche) interactions contributing approximately 0.87 kcal/mol. masterorganicchemistry.com

For an isopropyl group in the axial position, the 1,3-diaxial interactions are even more significant due to its larger size, leading to a greater destabilization of that conformation.

In cyclohexanes with substituents on adjacent carbons (vicinal, or 1,2-disubstituted), another type of steric interaction, the gauche interaction , must be considered. libretexts.org This interaction occurs between the two substituents when they are in a gauche relationship to each other, similar to the gauche interaction in butane. pressbooks.pubmasterorganicchemistry.com

For example, in cis-1,2-dimethylcyclohexane, both chair conformations have one axial and one equatorial methyl group. In addition to the 1,3-diaxial interactions of the axial methyl group, there is a gauche interaction between the two methyl groups, which adds approximately 3.8 kJ/mol of strain. libretexts.orgyoutube.com

In trans-1,2-dimethylcyclohexane, one conformer has both methyl groups in equatorial positions, while the other has both in axial positions. The diequatorial conformer is more stable, but it still experiences a gauche interaction between the two methyl groups. The diaxial conformer is highly unstable due to four 1,3-diaxial interactions. libretexts.orgunizin.org

In the context of 1-methyl-4-isopropylcyclohexane, since the substituents are not on adjacent carbons, direct gauche interactions between the methyl and isopropyl groups themselves are not a factor in the chair conformation. libretexts.orglibretexts.org The conformational preference is primarily dictated by the A-values of the individual groups and the avoidance of 1,3-diaxial interactions.

Isomerism and Stereoisomeric Relationships

The spatial arrangement of atoms in methyl(1-methylethyl)cyclohexane, also known as p-menthane (B155814), gives rise to different stereoisomers. These isomers share the same molecular formula and connectivity but differ in the three-dimensional orientation of their substituent groups.

Cis-Trans Isomerism in Disubstituted Cyclohexanesnist.govresearchgate.net

Disubstituted cyclohexanes, such as 1-methyl-4-(1-methylethyl)cyclohexane, exhibit cis-trans isomerism, a type of diastereomerism. idc-online.comlibretexts.org This isomerism depends on the relative positions of the two substituent groups (methyl and isopropyl) with respect to the plane of the cyclohexane ring.

Cis Isomer : In the cis isomer, both the methyl and isopropyl groups are located on the same side of the ring. nist.govmvpsvktcollege.ac.inlibretexts.org When viewing the chair conformation, this results in one substituent occupying an axial position and the other an equatorial position. Through a process called ring flipping, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. mvpsvktcollege.ac.inutexas.edu

Trans Isomer : In the trans isomer, the methyl and isopropyl groups are on opposite sides of the ring. mvpsvktcollege.ac.inlibretexts.orgnist.gov This arrangement allows for a conformation where both substituents can occupy equatorial positions simultaneously. utexas.edu A ring flip of the trans isomer results in a much less stable conformation where both groups are in axial positions. utexas.edu

For 1,4-disubstituted cyclohexanes like p-menthane, the cis and trans isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers. idc-online.comlibretexts.org

Configurational Assignments and Stability of Isomersresearchgate.net

The stability of the different isomers of methyl(1-methylethyl)cyclohexane is determined by the steric strain associated with the positions of the methyl and isopropyl groups in the chair conformation. Substituents generally prefer the more spacious equatorial position to minimize steric hindrance. stereoelectronics.orglibretexts.orglibretexts.org

The key factor governing stability is the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the third carbon atoms relative to it. utexas.edulibretexts.org The steric bulk of substituents is a critical factor, with larger groups causing more significant destabilizing 1,3-diaxial interactions. libretexts.org The general order of decreasing steric bulk is tert-butyl > isopropyl > ethyl > methyl. libretexts.org

Cis-p-menthane : In the cis isomer, one substituent must be axial and the other equatorial. utexas.edu Two possible chair conformations exist in equilibrium through ring flipping. One has an axial methyl group and an equatorial isopropyl group, while the other has an equatorial methyl and an axial isopropyl group. Because the isopropyl group is bulkier than the methyl group, the conformation with the equatorial isopropyl and axial methyl group is the more stable of the two. libretexts.org However, even this more stable cis conformer is less stable than the trans-diequatorial isomer because it still experiences a 1,3-diaxial interaction from the axial methyl group. utexas.edu The energy difference between the cis and trans isomers of 1,4-dimethylcyclohexane (B1583520) is approximately 1.8 kcal/mol, with the trans isomer being more stable. utexas.edu A similar relationship is expected for p-menthane.

Computational and Experimental Approaches to Conformational Energieslibretexts.orgnist.govnih.gov

The energy differences between various conformers of substituted cyclohexanes can be determined through both experimental measurements and computational modeling. These methods provide quantitative data on the conformational enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). consensus.appnih.gov

Experimental approaches often involve spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), performed at low temperatures. At sufficiently low temperatures, the ring flipping process of cyclohexane derivatives can be slowed down, allowing for the direct observation and quantification of individual conformers (e.g., axial and equatorial forms). consensus.app By measuring the ratio of these conformers at equilibrium, the free energy difference can be calculated. libretexts.org For instance, a study on methyl-, ethyl-, and isopropylcyclohexane (B1216832) used an enriched ¹³C signal as an internal reference to determine the equilibrium constant and subsequently the conformational energies at 157 K. consensus.app

Computational chemistry offers a powerful alternative for studying conformational preferences. researchgate.net A variety of methods are employed to calculate the potential energies of different conformations:

Force-Field Methods : Molecular mechanics (MM) methods, such as MM3, MM4, and MMFF94, use classical physics principles to calculate the energy of a molecule based on bond stretching, angle bending, torsional angles, and van der Waals interactions. nih.gov

Quantum Mechanics Methods : These provide more accurate energy calculations by solving the Schrödinger equation. They include:

Ab initio methods : Such as Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2). nih.govnih.gov

Density Functional Theory (DFT) : Methods like B3LYP are widely used for their balance of accuracy and computational cost. nih.govnih.gov

High-accuracy methods : Coupled cluster methods, like DLPNO-CCSD(T), serve as a benchmark for calculating conformational energies with high precision. nih.gov

Studies have shown that computational methods can yield results in good agreement with experimental data for substituted cyclohexanes. consensus.appnih.gov For example, calculations at the QCISD level showed satisfactory agreement with experimental conformational enthalpies for alkylcyclohexanes. consensus.app These computational tools are invaluable for predicting the structures and relative stabilities of isomers and conformers, such as those of methyl(1-methylethyl)cyclohexane. researchgate.netmdpi.com

Advanced Analytical and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like p-menthane (B155814), particularly within complex mixtures such as essential oils. libretexts.orgsielc.comresearchgate.netnist.gov In this method, the sample is vaporized and passed through a long capillary column, which separates individual components based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification.

GC-MS is frequently used to determine the chemical composition of essential oils from various plant sources, where p-menthane and its derivatives are often identified as significant constituents. libretexts.orgacs.org For instance, the analysis of essential oils from Mentha species and others has confirmed the presence of p-menthane isomers. researchgate.netacs.org The retention time from the gas chromatogram provides quantitative information, while the mass spectrum confirms the identity.

The electron ionization (EI) mass spectrum of p-menthane is characterized by specific mass-to-charge ratio (m/z) peaks. The molecular ion peak [M]+ is observed at m/z 140, corresponding to its molecular weight (C10H20). nih.govyoutube.com However, the most intense peaks typically arise from the fragmentation of the molecule.

Table 1: Characteristic GC-MS Fragmentation Peaks for p-Menthane

| m/z Value | Relative Intensity | Interpretation |

|---|---|---|

| 140 | Low | Molecular Ion [M]+ |

| 97 | High | Loss of an isopropyl group (-C3H7) |

| 83 | Medium | Further fragmentation |

| 69 | High | Fragmentation of the cyclohexane (B81311) ring |

| 55 | High | Fragmentation of the cyclohexane ring |

Note: Relative intensities can vary slightly depending on the specific isomer and the instrument conditions. Data sourced from NIST and PubChem spectral databases. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Cyclohexane, methyl(1-methylethyl)-. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, allowing for the differentiation between the cis and trans isomers. nih.gov

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their chemical environment and spatial orientation. The signals for the methyl and isopropyl protons, as well as the methine and methylene (B1212753) protons on the cyclohexane ring, can be assigned to distinguish between axial and equatorial positions.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring are particularly informative for determining the stereochemistry. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. Furthermore, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for p-Menthane

| Carbon Atom | Typical Chemical Shift (ppm) |

|---|---|

| C1 (quaternary or methine) | 30 - 50 |

| C4 (methine) | 40 - 50 |

| Ring CH₂ | 25 - 40 |

| Isopropyl CH | 30 - 35 |

| Methyl (on ring) | 15 - 25 |

| Isopropyl CH₃ | 18 - 22 |

Note: Chemical shifts are dependent on the solvent and the specific stereoisomer. Data compiled from various studies on p-menthane derivatives.

The cyclohexane ring of p-menthane exists in a dynamic equilibrium between two chair conformations. At room temperature, the interconversion between these conformers is rapid on the NMR timescale, resulting in an averaged spectrum. Low-temperature NMR spectroscopy is a powerful technique used to slow down this chair-chair interconversion, allowing for the direct observation of individual conformers.

By cooling the sample to temperatures as low as 169 K, the signals for the axial and equatorial substituents can be resolved into separate peaks in the ¹³C NMR spectrum. For example, studies on methylcyclohexane (B89554) have successfully detected the distinct signal for the minor axial conformer at very low temperatures. This separation allows for the direct calculation of the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the two conformers. This provides crucial thermodynamic data on the steric preferences of the methyl and isopropyl groups on the cyclohexane ring. While much of the foundational work has been on simpler substituted cyclohexanes, the principles are directly applicable to the more complex p-menthane system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For a saturated hydrocarbon like Cyclohexane, methyl(1-methylethyl)-, the IR spectrum is relatively simple but characteristic. nih.gov The primary absorptions are due to the stretching and bending vibrations of the C-H bonds.

The key features in the IR spectrum of p-menthane are:

C-H Stretching: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically in the 2850-2965 cm⁻¹ range). These are characteristic of C(sp³)-H bonds in alkanes. nih.govyoutube.com

C-H Bending: Medium to strong absorptions in the 1445-1470 cm⁻¹ region are due to the scissoring and bending vibrations of the CH₂ and CH₃ groups. A distinct peak around 1370-1385 cm⁻¹ often indicates the presence of the isopropyl group (due to symmetric bending).

The absence of significant peaks in other regions (e.g., no broad peak around 3300 cm⁻¹ for O-H, no strong peak around 1700 cm⁻¹ for C=O) confirms the lack of hydroxyl, carbonyl, or other functional groups and verifies the saturated alkane nature of the molecule.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. For a non-polar compound like p-menthane, both normal-phase and reversed-phase HPLC can be employed to assess its purity or to separate its cis and trans isomers.

In Normal-Phase HPLC (NP-HPLC) , a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane). In this mode, p-menthane, being non-polar, would elute relatively quickly as it has minimal interaction with the polar column. This mode is particularly useful for separating non-polar isomers if there is a sufficient difference in their interaction with the stationary phase.

More commonly, Reversed-Phase HPLC (RP-HPLC) is used. This method utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For p-menthane, a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water would be appropriate. The non-polar p-menthane molecules interact strongly with the non-polar stationary phase, and their retention time can be modulated by adjusting the ratio of acetonitrile to water in the mobile phase. Increasing the percentage of the organic solvent (acetonitrile) will decrease the retention time. This method is highly effective for separating p-menthane from any more polar impurities.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Cyclohexane, methyl(1-methylethyl)- (p-Menthane) |

| cis-p-Menthane |

| trans-p-Menthane |

| Methylcyclohexane |

| trans-1,2-dimethylcyclohexane |

| Acetonitrile |

| Hexane |

Reaction Mechanisms and Reactivity Studies

Catalytic Reaction Mechanisms

Catalysis plays a crucial role in the functionalization of saturated hydrocarbons like p-menthane (B155814), which are generally unreactive.

Hydroformylation, or the oxo process, is a vital industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen). wikipedia.org While p-menthane itself is a saturated alkane and does not directly undergo hydroformylation, the reaction is highly relevant to its synthesis from unsaturated precursors like limonene (B3431351). This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.org

The reaction is catalyzed by transition metal complexes, most commonly those of cobalt and rhodium. ntu.ac.uk The general mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

Ligand Dissociation: A catalyst precursor, such as HRh(CO)(PPh₃)₃, may dissociate a ligand to create a vacant coordination site.

Olefin Coordination: The alkene substrate coordinates to the metal center.

Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This step is crucial for determining the regioselectivity of the reaction, leading to either a linear or a branched alkyl-rhodium intermediate. mdpi.com

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex.

Oxidative Addition: Hydrogen gas undergoes oxidative addition to the rhodium center.

Reductive Elimination: The final aldehyde product is formed through reductive elimination, regenerating the catalyst. wikipedia.org

The choice of metal and ligands significantly influences the reaction's selectivity. For instance, rhodium catalysts modified with phosphine (B1218219) ligands can achieve high normal-to-iso (n/iso) ratios, favoring the formation of the linear aldehyde, under milder conditions than cobalt-based systems. ntu.ac.uk Research has shown that factors like the steric and electronic properties of the phosphine ligands and the reaction conditions (temperature and pressure) can be tuned to control the outcome of the hydroformylation of precursors to p-menthane. mdpi.comresearchgate.net

| Parameter | Cobalt-Based Catalysts | Rhodium-Based Catalysts |

|---|---|---|

| Typical Temperature | 130-170°C | 40-200°C (milder conditions possible) |

| Typical Pressure | 200-300 atm | 10-100 atm |

| Selectivity (n/iso ratio) | Typically around 3:1 | Can be as high as 15:1 with appropriate ligands |

| Catalyst Modifier | Tertiary phosphines can improve n/iso ratio | Phosphine ligands (e.g., PPh₃) are crucial for high selectivity |

The catalytic hydrogenation of unsaturated precursors is a primary method for producing p-menthane. For example, limonene can be hydrogenated to p-menthane in a single step using a heterogeneous catalyst. google.com This process involves the addition of hydrogen across the double bonds of the precursor molecule.

The reaction is typically carried out using supported metal catalysts, with noble metals from groups 6-10 of the periodic table being particularly effective. These include platinum, palladium, ruthenium, nickel, and others. google.com The mechanism, often described by the Horiuti-Polanyi mechanism, involves:

Adsorption and Dissociation of Hydrogen: Molecular hydrogen adsorbs onto the catalyst surface and dissociates into atomic hydrogen. cardiff.ac.uk

Adsorption of the Alkene: The unsaturated substrate adsorbs onto the catalyst surface, forming a π-complex. cardiff.ac.uk

Stepwise Hydrogen Addition: The adsorbed alkene undergoes sequential addition of hydrogen atoms from the catalyst surface. cardiff.ac.uk

Desorption of the Product: The saturated product, p-menthane, desorbs from the catalyst surface. cardiff.ac.uk

The efficiency and selectivity of the hydrogenation are influenced by several factors, including the choice of catalyst, support material, reaction temperature, and pressure. For instance, studies on the hydrogenation of limonene have investigated various supported catalysts to optimize the conversion and selectivity to p-menthane. google.com Research has also explored the use of metalloporphyrins as catalysts for the aerobic hydroxylation of p-menthane, demonstrating that different metal centers exhibit varying catalytic activities. researchgate.net

| Parameter | Range |

|---|---|

| Catalyst | Supported noble metals (e.g., Pt, Pd, Ru, Ni) |

| Temperature | 70-250°C |

| Pressure | 1-70 bar |

| Reaction Time | 1-48 hours |

Elimination Reactions (e.g., E2 Mechanisms)

Elimination reactions, particularly those following an E2 (bimolecular elimination) mechanism, are fundamental in organic synthesis and can be observed in derivatives of p-menthane. These reactions involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond.

The E2 mechanism is a one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. wizeprep.com This mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group for the reaction to proceed efficiently. chemistrysteps.com

Elimination reactions involving substituted cyclohexanes like p-menthane derivatives can lead to different regioisomers and stereoisomers.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In E2 reactions, the regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product when a non-bulky base is used. chemistrysteps.com Conversely, the use of a sterically hindered (bulky) base can lead to the formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.comkhanacademy.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. In the context of E2 reactions, this often relates to the formation of cis or trans (or E/Z) isomers of the resulting alkene. The anti-periplanar requirement of the E2 mechanism dictates the stereochemical outcome. For cyclic systems like cyclohexane (B81311) derivatives, this means the proton and the leaving group must be in axial positions and on opposite sides of the ring for the elimination to occur. wizeprep.comchemistrysteps.com This conformational requirement can significantly influence which product is formed. If there is only one β-hydrogen that can achieve an anti-periplanar arrangement with the leaving group, the reaction is stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the reactant. chemistrysteps.com

Substitution Reactions (e.g., S\N\1, S\N\2) with Cyclic Substrates

Derivatives of p-menthane can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the cyclohexane ring. These reactions can proceed through either an S\N\1 (unimolecular nucleophilic substitution) or S\N\2 (bimolecular nucleophilic substitution) mechanism, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. byjus.com

S\N\2 Reactions: These are one-step, concerted reactions where the nucleophile attacks the carbon atom bearing the leaving group at the same time as the leaving group departs. byjus.com This mechanism is favored for primary and, to a lesser extent, secondary substrates due to the need for the nucleophile to access the electrophilic carbon. masterorganicchemistry.com Steric hindrance around the reaction center can significantly slow down or prevent S\N\2 reactions. youtube.com

S\N\1 Reactions: These are two-step reactions that proceed through a carbocation intermediate. byjus.com The first step, the formation of the carbocation, is the slow, rate-determining step. youtube.com This mechanism is favored for tertiary and some secondary substrates that can form relatively stable carbocations. masterorganicchemistry.com The reaction is often carried out in polar protic solvents that can stabilize the carbocation intermediate. byjus.com

A hallmark of reactions involving carbocation intermediates, such as S\N\1 and E1 reactions, is the potential for rearrangement to a more stable carbocation. libretexts.orglumenlearning.com These rearrangements can occur through either a hydride shift or an alkyl shift. libretexts.org

Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation can migrate with its pair of bonding electrons to the positively charged carbon, resulting in a more stable carbocation. masterorganicchemistry.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation. lumenlearning.com

Alkyl Shift: Similarly, an alkyl group (like a methyl group) can migrate from an adjacent carbon to the carbocation center to form a more stable carbocation. libretexts.orgyoutube.com

In the context of p-menthane derivatives, the formation of a carbocation at certain positions on the cyclohexane ring could potentially lead to such rearrangements, resulting in a mixture of products with different carbon skeletons than the starting material. lumenlearning.com The driving force for these shifts is the increase in stability of the resulting carbocation. libretexts.org

| Feature | SN1 | SN2 |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Rearrangements | Common (hydride and alkyl shifts) | Not possible |

| Stereochemistry | Racemization (or partial racemization) | Inversion of configuration |

Oxidation Processes and Reaction Pathways of Cyclohexane, methyl(1-methylethyl)-

The oxidation of Cyclohexane, methyl(1-methylethyl)-, commonly known as p-menthane, involves complex reaction pathways that are highly dependent on conditions such as temperature. These processes lead to the formation of various oxygenated intermediates and products through radical-mediated mechanisms.

Low to Intermediate Temperature Oxidation Studies

The oxidation of p-menthane at low to intermediate temperatures is characterized by the formation of hydroperoxides, a common feature in the autoxidation of hydrocarbons. Studies have shown that the aerobic oxidation of p-menthane can be effectively carried out in the presence of specific catalysts to yield p-menthane hydroperoxide (PMHP).

Formation of Oxygenated Products and Intermediates

The oxidation of the p-menthane skeleton leads to a diverse array of oxygenated compounds. The primary and most significant intermediate is p-menthane hydroperoxide (PMHP), which is formed by the direct aerobic oxidation of p-menthane. wikipedia.org This hydroperoxide is a precursor to further reactions and is used commercially as a polymerization initiator. wikipedia.org

Beyond the initial hydroperoxidation, other more stable oxygenated derivatives can be formed. A notable example is p-menthane-3,8-diol (B45773) (PMD), a terpenoid diol used as an insect repellent. wikipedia.orgepa.gov While often synthesized from the related compound citronellal (B1669106) through a Prins reaction or acid-catalyzed cyclization and hydration, its structure represents a stable, doubly-hydroxylated p-menthane core. wikipedia.orgsmolecule.com The biotransformation of related p-menthane derivatives, such as (+)-menthol, can also yield various hydroxylated products, including 8-hydroxymenthol, indicating that oxidation can occur at multiple sites on the molecule. lookchem.com Under conditions of extensive oxidation, such as high-temperature decomposition, the p-menthane structure can break down to form simpler molecules like carbon monoxide and carbon dioxide. famico.uk

Table 1: Key Oxygenated Products and Intermediates from p-Menthane Oxidation Pathways

| Compound Name | Molecular Formula | Formation Context/Method | Reference |

|---|---|---|---|

| p-Menthane hydroperoxide (PMHP) | C10H20O2 | Primary product of aerobic oxidation of p-menthane, often catalyzed by metalloporphyrins. | |

| p-Menthane-3,8-diol (PMD) | C10H20O2 | Synthesized from citronellal via cyclization-hydration; represents a stable diol derivative. | wikipedia.orgsmolecule.com |

| 8-Hydroxymenthol | C10H20O2 | Formed via biotransformation of (+)-menthol, showing preferential oxidation at the C-8 position. | lookchem.com |

| p-Menthane nitrate | C10H21NO3 | Formed from the reaction of p-menthane hydroperoxide with nitric oxide. | |

| Carbon Monoxide | CO | Hazardous decomposition product from p-menthane hydroperoxide. | famico.uk |

| Carbon Dioxide | CO2 | Hazardous decomposition product from p-menthane hydroperoxide. | famico.uk |

Radical Chemistry (e.g., Hydroperoxide Group Reactivity)

The oxidation of p-menthane is fundamentally a radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from the p-menthane molecule, forming a carbon-centered radical. This radical rapidly reacts with molecular oxygen (a diradical) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another p-menthane molecule, propagating the chain and forming a hydroperoxide (ROOH), namely p-menthane hydroperoxide (PMHP).

The hydroperoxide group (-OOH) is the most reactive functional group in this context and central to the subsequent chemistry. PMHP is a strong oxidizing agent and serves as a radical initiator for industrial processes like polymerization. zxchem.com Its utility stems from the inherent weakness of the oxygen-oxygen bond in the hydroperoxide group. The mechanism of action involves the thermal or catalytic decomposition of this bond, which generates highly reactive free radicals.

This reactivity also makes PMHP potentially hazardous. It is known to be thermally sensitive and may decompose explosively at temperatures above 60°C or in the presence of contaminants. famico.uknoaa.gov This instability underscores the high reactivity of the hydroperoxide group and its central role in driving the oxidation pathways of p-menthane.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to predict a wide range of molecular properties from first principles. psu.edu For p-menthane (B155814) and its derivatives, these methods can determine fundamental characteristics such as molecular energies, electronic charge distributions, dipole moments, and vibrational frequencies. psu.edu

For instance, quantum chemical analysis has been applied to study the stereoelectronic properties of p-menthane derivatives like p-menthane-3,8-diol (B45773) (PMD). nih.gov Such studies help in understanding how the electronic structure influences the molecule's physical and chemical behavior. nih.gov The goal of these calculations is often to predict molecular-level properties with an accuracy that approaches experimental error. psu.edu A combination of quantum chemical calculations and group contribution methods can be used to screen candidate molecules for specific properties. psu.edupsu.edu

Table 1: Computed Molecular Properties of p-Menthane

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 140.27 g/mol | nih.gov |

| XLogP3 | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | foodb.ca |

| Hydrogen Bond Acceptor Count | 0 | foodb.ca |

| Rotatable Bond Count | 1 | foodb.ca |

| Polar Surface Area | 0 Ų | foodb.ca |

| Refractive Index | 1.4556 | |

| Density | 0.8086 g/cm³ | wikipedia.org |

This table presents computationally derived properties for p-menthane.

Ab Initio and Density Functional Theory (DFT) Studies

Among the quantum chemical methods, ab initio and Density Functional Theory (DFT) are foundational. wikipedia.org Ab initio methods derive results directly from theoretical principles without including experimental data, while DFT focuses on the electron density to calculate molecular properties, offering a balance between accuracy and computational cost. wikipedia.orgmdpi.com

DFT studies are widely used to investigate the electronic structure of molecules. wikipedia.org For systems related to p-menthane, DFT has been used to analyze reaction mechanisms, such as the conversion of methane (B114726) to aromatic hydrocarbons on catalysts. rsc.org These calculations can identify active phases and determine rate-controlling steps by calculating energy barriers for processes like C-H bond activation. rsc.org

In studies of p-menthane derivatives, DFT calculations, specifically using the GIAO-DFT formalism, have been combined with molecular dynamics to estimate NMR chemical shifts. acs.orgnih.gov This hybrid approach allows for the evaluation of solvent effects on the molecular structure and properties. acs.orgnih.gov Furthermore, DFT has been benchmarked for its ability to describe complex systems like methane hydrates, highlighting the importance of accurately modeling both hydrogen bonds and dispersion forces—interactions that are also crucial in p-menthane systems. aip.org The reliability of DFT simulations can be confirmed when optimized lattice constants closely match previous theoretical and experimental values. mdpi.com

Modeling Conformational Energies and Barriers

p-Menthane exists as cis and trans stereoisomers based on the relative positions of the two substituent groups. The lowest-energy conformation is typically the one where both the methyl and isopropyl groups are in the equatorial position to minimize steric hindrance. The gauche interaction between the equatorial methyl and isopropyl groups contributes to the total strain energy. For p-menthane, this results in a calculated strain energy of approximately 1.8 kcal/mol. A diaxial arrangement would lead to significantly higher strain energy due to severe 1,3-diaxial interactions.

The barrier to internal rotation of the methyl group is another key parameter that can be calculated. For related molecules, computational methods have been benchmarked against experimental values obtained from microwave spectroscopy, showing that many levels of theory can predict the rotational barrier with good accuracy. mdpi.com These calculations involve mapping the potential energy as a function of the dihedral angle of the rotating group. mdpi.comresearchgate.net

Table 2: Calculated Conformational Strain Energies for p-Menthane

| Conformation | Methyl Position | Isopropyl Position | Calculated Strain Energy (kcal/mol) |

|---|---|---|---|

| Equatorial-equatorial | Equatorial | Equatorial | 1.8 |

This table shows the relative strain energies for different conformations of p-menthane, highlighting the preference for the diequatorial state. Data sourced from .

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. acs.org For p-menthane, this can be applied to understand its synthesis and reactivity. p-Menthane is commonly produced by the hydrogenation of terpenes like limonene (B3431351). wikipedia.org

Theoretical methods such as DFT can model this reaction pathway. For example, in the related process of direct methane conversion, DFT calculations have been used to map the entire reaction process, from the initial activation of a C-H bond to the coupling of methyl species and subsequent dehydrogenation to form products like ethylene. rsc.org The calculations identify the rate-controlling step by finding the highest energy barrier along the reaction coordinate. rsc.org Similar principles can be applied to model the hydrogenation of limonene's double bonds to yield the saturated p-menthane ring, predicting the most favorable reaction conditions and catalyst interactions. All transition states in these calculations are verified through vibrational analysis to ensure they represent a true energy maximum along the reaction path. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track atomic trajectories over time, revealing information about conformational dynamics, solvent interactions, and thermodynamic properties. youtube.com

MD simulations have been instrumental in studying p-menthane and its derivatives. For example, simulations of p-menthan-3,9-diols in aqueous solution have been performed to understand their conformational properties and the formation of hydrogen bonds. nih.gov These simulations often require the development of specific force-field parameters, which can be derived from quantum mechanical calculations, to accurately describe the molecule's potential energy surface. nih.gov

The combination of MD simulations with quantum mechanics is a powerful strategy. nih.gov MD can be used to sample the most populated conformations of a molecule in a specific solvent, and then quantum mechanics can be used to calculate properties like NMR chemical shifts for these relevant structures. acs.orgnih.gov This approach has been successfully used to achieve excellent agreement with experimental data for p-menthane derivatives in solution. nih.gov MD simulations are also crucial for studying how molecules like p-menthane interact with and permeate through complex environments such as biological membranes. mdpi.com

Environmental Dynamics and Degradation Studies of Cyclohexane, Methyl 1 Methylethyl

The environmental fate of Cyclohexane (B81311), methyl(1-methylethyl)-, also known as p-menthane (B155814), is governed by a series of complex physical, chemical, and biological processes that determine its distribution, persistence, and ultimate transformation in the environment. Understanding these dynamics is crucial for assessing its potential environmental impact.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification in Natural Products and Essential Oils

The saturated hydrocarbon p-menthane (B155814) and its various oxygenated derivatives are prevalent constituents of essential oils extracted from a wide range of plant species. These compounds contribute significantly to the aromatic and biological properties of these oils. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify these volatile compounds in complex mixtures obtained from natural sources. nih.govresearchgate.netnih.gov

P-menthane derivatives are notably abundant in the essential oils of the Mentha (mint) genus, particularly peppermint (Mentha x piperita). nih.govnih.gov In peppermint, these compounds are produced and stored in specialized secretory structures called peltate glandular trichomes, located on the plant's aerial surfaces. nih.govnih.gov The essential oil is rich in compounds like menthol (B31143) and menthone, which are key p-menthane derivatives. researchgate.netnih.gov

The genus Eucalyptus is another significant natural source. For instance, Eucalyptus citriodora contains p-menthane-3,8-diol (B45773), a well-known insect-repelling compound. capes.gov.bre3s-conferences.org The essential oils of other species like Eucalyptus parvula, Eucalyptus cinerea, and Eucalyptus pulverulenta are also rich in oxygenated monoterpenes based on the p-menthane skeleton, such as 1,8-cineole (eucalyptol). nih.gov

Other plants reported to contain p-menthane derivatives include caraway (Carum carvi), which produces limonene (B3431351) and carvone, and various other species where compounds like p-menth-1-ene have been identified, such as Aloe africana, Hansenia forbesii, and Juniperus excelsa. nih.govnih.gov

Table 1: Selected p-Menthane Derivatives in Natural Sources

| Plant Species | Identified p-Menthane Derivative(s) | Reference(s) |

|---|---|---|

| Mentha × piperita (Peppermint) | Menthol, Menthone, Menthyl acetate, Limonene | researchgate.netnih.gov |

| Eucalyptus citriodora | p-Menthane-3,8-diol, Citronellal (B1669106) | capes.gov.bre3s-conferences.orgresearchgate.net |

| Eucalyptus globulus | 1,8-Cineole (Eucalyptol) | nih.gov |

| Carum carvi (Caraway) | (+)-Limonene, (+)-Carvone | nih.gov |

Biosynthetic Routes to Menthane-Type Monoterpenes

The biosynthesis of p-menthane monoterpenes is a complex process that begins with basic precursors from primary metabolism. nih.gov In plants, the pathway originates in the plastids, utilizing the methylerythritol 4-phosphate (MEP) pathway. nih.gov

The initial steps involve the formation of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS). nih.gov This reaction yields the ten-carbon (C10) acyclic precursor, geranyl diphosphate (GPP), which is the universal progenitor of all monoterpenes. nih.govnih.govfrontiersin.orglibretexts.org

The formation of the characteristic p-menthane ring structure is the first committed step in the pathway. nih.gov This crucial transformation is an intramolecular cyclization of the linear GPP molecule. libretexts.orgpnas.org This reaction is catalyzed by a class of enzymes known as monoterpene synthases. researchgate.net Specifically, the enzyme limonene synthase catalyzes the cyclization of GPP to form the monocyclic olefin limonene, which serves as the parent hydrocarbon for the vast majority of p-menthane derivatives found in mints and other species. nih.govfrontiersin.org The reaction proceeds through the formation of a high-energy allylic carbocation intermediate after the ionization of the diphosphate group from GPP. researchgate.netnih.gov

Enzyme-Catalyzed Transformations

Following the initial cyclization of GPP to limonene, a series of subsequent enzyme-catalyzed reactions, primarily redox transformations, generate the wide diversity of p-menthane monoterpenes. nih.gov These modifications install chiral centers and functional groups, leading to compounds such as menthol, carvone, and 1,8-cineole. nih.gov The biosynthesis of (-)-menthol in peppermint is one of the most extensively studied of these pathways, involving eight distinct enzymatic steps from GPP. nih.govfrontiersin.org

The key enzyme, limonene synthase (LS), directs GPP to the p-menthane skeleton. nih.govontosight.ai In peppermint, this produces (-)-limonene (B1674923). nih.gov The subsequent transformations are catalyzed by a suite of specialized enzymes, including cytochrome P450 hydroxylases, dehydrogenases, and reductases. researchgate.netresearchgate.net For example, in the menthol pathway, (-)-limonene is first hydroxylated at the C3 position by limonene-3-hydroxylase. researchgate.netresearchgate.net This is followed by a sequence of oxidation and reduction steps. An isopiperitenol (B1207519) dehydrogenase oxidizes the hydroxyl group, and an isopiperitenone (B1196671) reductase reduces a double bond. researchgate.netresearchgate.net Later steps include the action of pulegone (B1678340) reductase and menthone reductase, which ultimately yield the final menthol stereoisomers. ontosight.airesearchgate.net

The pathway is highly regulated and compartmentalized, with different enzymatic steps occurring in various subcellular locations, including the plastids, endoplasmic reticulum, and cytosol. nih.govresearchgate.net

Table 2: Key Enzymes in p-Menthane Biosynthesis

| Enzyme | Abbreviation | Catalytic Function | Reference(s) |

|---|---|---|---|

| Geranyl Diphosphate Synthase | GPPS | Catalyzes the condensation of IPP and DMAPP to form Geranyl Diphosphate (GPP). | nih.gov |

| Limonene Synthase | LS | Catalyzes the cyclization of GPP to form limonene. | nih.govpnas.orgontosight.ai |

| Limonene-3-Hydroxylase | L3H | Hydroxylates limonene at the C3 position to form trans-isopiperitenol. | researchgate.netresearchgate.net |

| Limonene-6-Hydroxylase | L6H | Hydroxylates limonene at the C6 position to form trans-carveol. | nih.govfrontiersin.org |

| Isopiperitenol Dehydrogenase | IPD | Oxidizes trans-isopiperitenol to (-)-isopiperitenone. | researchgate.netresearchgate.net |

| Pulegone Reductase | PR | Catalyzes the reduction of pulegone to produce menthone and isomenthone. | ontosight.airesearchgate.net |

Research Applications in Chemical Synthesis and Materials Development

The saturated bicyclic structure of p-menthane (B155814), or Cyclohexane (B81311), methyl(1-methylethyl)-, makes it a valuable scaffold and precursor in various fields of chemical research. Its derivatives are explored for their roles as key ingredients in creating new molecules, developing more sustainable chemical processes, and forming advanced materials.

Q & A

Q. What are the recommended methods for synthesizing cyclohexane, methyl(1-methylethyl)- in laboratory settings?

The compound is typically synthesized via catalytic hydrogenation of isopropylbenzene (cumene, C₉H₁₂) using hydrogen gas (H₂) over catalysts like palladium or nickel. The reaction enthalpy (ΔrH°) is -208 kJ/mol in the gas phase, as determined by gas chromatography (GC) . Researchers should optimize catalyst loading and reaction temperature to maximize yield while monitoring phase transitions using thermodynamic data (e.g., boiling point: 426 ± 5 K) .

Q. How can researchers characterize the thermodynamic properties of this compound?

Key thermodynamic parameters include:

- Boiling point : 426 ± 5 K (average of 19 values) .

- Melting point : Ranges from 182.75 K to 183.35 K, with uncertainties (±0.2–0.3 K) due to measurement techniques .

- Enthalpy of vaporization (ΔvapH°) : 44.04 kJ/mol at standard conditions . The Antoine equation parameters (A=3.99747, B=1452.816, C=-63.759) enable vapor pressure calculations between 343.66–428.8 K . These values are critical for designing distillation or phase-separation experiments.

Q. Which spectroscopic techniques are used to confirm the compound’s structure and purity?

- IR Spectroscopy : Solutions in CCl₄ (3800–1330 cm⁻¹) and CS₂ (1330–400 cm⁻¹) provide characteristic absorption bands for alkyl and cyclohexane groups .

- Mass Spectrometry : Electron ionization (EI-MS) yields a molecular ion peak at m/z 126 (C₉H₁₈⁺) and fragmentation patterns consistent with isopropylcyclohexane .

- Gas Chromatography (GC) : Retention indices (RI) on non-polar columns (e.g., 915 on Squalane, 908 on SE-52) aid in purity assessment .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points (e.g., 182.75 K vs. 183.35 K)?

Variations arise from differences in sample purity, calibration standards, and measurement methods (e.g., TRC-assigned uncertainties of ±0.2–0.3 K) . To resolve contradictions, use high-purity samples (>99%) and differential scanning calorimetry (DSC) for precise determination. Cross-validate results with historical datasets from Wibaut et al. (1939) and Smittenberg et al. (1938) .

Q. What mechanistic insights can be derived from the hydrogenation enthalpy (ΔrH° = -208 kJ/mol)?

The highly exothermic value indicates favorable thermodynamics for isopropylbenzene hydrogenation. Researchers should explore reaction mechanisms (e.g., Langmuir-Hinshelwood kinetics) and catalyst surface interactions using density functional theory (DFT). Note that gas-phase data may differ from liquid-phase conditions, requiring adjustments in computational models .

Q. How can computational methods predict retention indices (RI) in gas chromatography?

Machine learning models (e.g., support vector machines) correlate molecular descriptors (e.g., connectivity indices) with experimental RI values. For example, the compound’s RI on SE-30 columns (908) can be validated against quantum-chemical calculations of polarity and volatility . Cross-reference computed IR spectra with experimental data (e.g., C–H stretching at 2800–3000 cm⁻¹) to refine model accuracy .

Q. What strategies are effective for separating stereoisomers of cyclohexane derivatives?

Advanced GC columns (e.g., OV-1, DB-1) with polar stationary phases resolve cis/trans isomers based on dipole interactions. For instance, trans-1-methyl-4-isopropylcyclohexane (CAS 1678-82-6) exhibits distinct retention behavior compared to its cis counterpart . Pair GC with chiral stationary phases or NMR spectroscopy for stereochemical confirmation .

Methodological Considerations

- Safety Protocols : The compound’s low flash point (96°F/36°C) necessitates strict adherence to flammability precautions (e.g., S16 safety protocols) .

- Environmental Impact : While not explicitly commercial, consider green chemistry principles (e.g., solvent recovery) during synthesis to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.